molecular formula C17H16N4O2S B5064121 N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5064121
M. Wt: 340.4 g/mol
InChI Key: YATXHOZBYGAVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTA is a thioacetamide derivative that has been synthesized using a multi-step process.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but studies have shown that it modulates various signaling pathways. This compound has been shown to inhibit the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is that it has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound is relatively easy to synthesize using a multi-step process. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide research. One direction is to further study the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Another direction is to further study the anti-cancer properties of this compound and its potential applications in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as antimicrobial therapy.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves a multi-step process that starts with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with sodium azide to form 2-methoxyphenylacetyl azide. The azide group is then reduced with triphenylphosphine to form 2-methoxyphenylacetyl amine. This amine is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine to form this compound.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-15-10-6-5-9-14(15)19-16(22)11-24-17-20-18-12-21(17)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATXHOZBYGAVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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